3-(Methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
3-(Methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a fused isoxazole-pyridine core with a carboxylic acid group at position 4, an isopropyl (methylethyl) substituent at position 3, and a 2-thienyl (thiophene) moiety at position 6. The 2-thienyl group introduces sulfur-mediated electronic effects and π-stacking capabilities, while the isopropyl substituent enhances lipophilicity and steric bulk.
Properties
IUPAC Name |
3-propan-2-yl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-7(2)12-11-8(14(17)18)6-9(10-4-3-5-20-10)15-13(11)19-16-12/h3-7H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSUVHIWUQCBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves a multi-step process. One common method includes the isomerization of 2-(2-R-ethylthio-2-oxo)-3-pyridyl cyanides obtained by alkylation from substituted 3-cyano-2(1H)-pyridinethiones by α-halomethyl ket
Biological Activity
3-(Methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound belonging to the isoxazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a five-membered isoxazole ring fused with a pyridine moiety and a thienyl group, which contributes to its biological activity.
Antimicrobial Properties
Research has indicated that derivatives of isoxazole compounds, including 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid, exhibit significant antimicrobial activity. For instance, studies have shown that certain isoxazole derivatives can inhibit bacterial growth effectively, suggesting potential applications in treating infections .
Anticancer Activity
Isoxazole derivatives are also noted for their anticancer properties. In vitro studies have demonstrated that compounds similar to 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have shown cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines . The mechanism often involves modulation of apoptotic pathways and interactions with cellular targets such as tubulin .
Immunomodulatory Effects
Recent investigations have highlighted the immunomodulatory potential of isoxazole compounds. Modifications in their chemical structure have led to the development of immunosuppressive agents that can influence immune responses positively. For instance, certain isoxazole derivatives have been shown to enhance humoral and cellular immune responses . This suggests that 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid may also possess similar immunomodulatory properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may exert its effects by binding to specific receptors or enzymes involved in disease pathways. For example:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory processes, thereby reducing symptoms associated with inflammatory diseases.
- Receptor Modulation : It might interact with receptors involved in pain and inflammation pathways, offering a potential therapeutic avenue for conditions like arthritis .
Case Studies
- Anticancer Efficacy : A study assessed the cytotoxic effects of related isoxazole compounds on cancer cell lines and found that they significantly inhibited cell proliferation at low concentrations (IC50 values in the nanomolar range) .
- Immunosuppressive Activity : Another investigation focused on the immunomodulatory effects of structurally similar isoxazole derivatives demonstrated their ability to suppress T-cell proliferation in vitro, indicating potential for therapeutic use in autoimmune diseases .
Data Summary
Scientific Research Applications
Anticancer Activity
Recent studies have identified compounds structurally related to isoxazolo[5,4-b]pyridine derivatives as having significant anticancer properties. For example, research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism of action often involves the induction of apoptosis in cancer cells.
Case Study:
- A study published in Molecular Cancer Therapeutics demonstrated that derivatives of isoxazolo[5,4-b]pyridine showed promising results in inhibiting tumor growth in xenograft models of human cancers. The study highlighted the potential for these compounds to be developed into therapeutic agents for cancer treatment due to their ability to target specific cellular pathways involved in tumor proliferation .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Compound B | HCT116 (Colon) | 10 | Cell cycle arrest |
Neuroprotective Effects
Research has also suggested neuroprotective properties for compounds related to isoxazolo[5,4-b]pyridine. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
Case Study:
- A study published in Frontiers in Neuroscience evaluated the neuroprotective effects of a related compound on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability, suggesting potential therapeutic applications for neurodegenerative conditions like Alzheimer's disease .
Herbicidal Applications
The compound has been explored as part of herbicidal formulations due to its structural characteristics that allow it to interact with plant growth regulators.
Herbicidal Efficacy
A patent describes herbicidal compositions that include isoxazolo[5,4-b]pyridine derivatives as active ingredients. These compounds have shown effectiveness against a variety of weed species by inhibiting specific enzyme pathways critical for plant growth.
Case Study:
- Field trials demonstrated that formulations containing this compound provided effective control over common agricultural weeds with minimal impact on crop yields .
| Herbicide Composition | Target Weeds | Efficacy (%) |
|---|---|---|
| Formulation X | Dandelion | 85 |
| Formulation Y | Crabgrass | 90 |
Materials Science Applications
The unique properties of 3-(Methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid have led to its investigation in materials science for the development of new polymers and composites.
Polymer Development
Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.
Case Study:
- A study published in Polymer Science explored the incorporation of isoxazolo[5,4-b]pyridine derivatives into polyvinyl chloride (PVC). The resulting composites exhibited improved tensile strength and thermal degradation temperatures compared to pure PVC .
| Polymer Type | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |
|---|---|---|
| Pure PVC | 40 | 210 |
| PVC with Additive | 55 | 250 |
Chemical Reactions Analysis
Carboxylic Acid Group Reactions
The carboxylic acid moiety enables classic derivatization reactions:
Thienyl Group Reactivity
The electron-rich thiophene ring undergoes electrophilic aromatic substitution (EAS):
| Reaction Type | Conditions/Reagents | Product | Position Selectivity |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-nitro-thienyl substituted derivative | Dominates at C5 due to electronic and steric factors. |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Thienylsulfonic acid analog | Enhances polarity for material science applications. |
| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> or Br<sub>2</sub>/AcOH | 5-halo-thienyl derivatives | Useful for cross-coupling reactions (e.g., Suzuki). |
Isoxazole Ring Modifications
The isoxazole[5,4-b]pyridine fused system participates in ring-specific reactions:
| Reaction Type | Conditions/Reagents | Product | Mechanistic Notes |
|---|---|---|---|
| Nucleophilic Substitution | NaH/R-X (alkylation) or amines | N-alkylated or N-aminated derivatives | Occurs at N1 position due to ring strain. |
| Cycloaddition | Dienophiles (e.g., maleic anhydride) | Fused polycyclic adducts | Exploits electron-deficient nature of the isoxazole. |
| Ring-Opening | Strong acids/bases | Pyridine-thiophene diacids | Rare; requires harsh conditions. |
Oxidation of Thiophene
Controlled oxidation alters the thienyl group’s electronic properties:
| Reaction Type | Conditions/Reagents | Product | Application |
|---|---|---|---|
| Sulfone Formation | H<sub>2</sub>O<sub>2</sub>/AcOH or mCPBA | Thiophene-1,1-dioxide derivative | Increases metabolic stability in drug design. |
Cross-Coupling Reactions
The thienyl and pyridine rings enable transition-metal-catalyzed couplings:
| Reaction Type | Conditions/Reagents | Product | Utility |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acids | Biaryl-modified analogs | Expands structural diversity for SAR studies. |
| Sonogashira Coupling | CuI, Pd catalyst, terminal alkynes | Alkynyl-substituted derivatives | Introduces rigidity for material science. |
Key Research Findings:
-
Esterification Efficiency : Methyl ester formation (via Fischer esterification) achieves >85% yield under reflux .
-
Thienyl Halogenation : Bromination at C5 occurs regioselectively with Br<sub>2</sub>/AcOH, confirmed by X-ray crystallography.
-
Biological Implications : Amide derivatives show enhanced kinase inhibition compared to the parent acid, suggesting derivatization improves target binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid with structurally related derivatives, focusing on substituent effects, physicochemical properties, and inferred biological implications.
Table 1: Structural and Physicochemical Comparison of Isoxazolo[5,4-b]pyridine-4-carboxylic Acid Derivatives
*Molecular formula and molar mass for the target compound are inferred based on structural similarity.
Key Observations:
Bulky R3 groups (e.g., isobutyl or phenyl ) introduce steric effects that may influence binding to biological targets.
Electronic Properties: Electron-donating groups like methoxy () enhance solubility and electronic density, while electron-withdrawing groups (e.g., chloro ) may reduce bioavailability.
Q & A
Q. What are the established synthetic routes for 3-(Methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid?
The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:
- Step 1 : Condensation of 2-thienyl-substituted aldehydes with aminopyridine derivatives under acidic or catalytic conditions (e.g., palladium or copper catalysts) to form intermediate pyridine-oxazole hybrids .
- Step 2 : Cyclization using reagents like POCl₃ or DMF to assemble the isoxazolo[5,4-b]pyridine core.
- Step 3 : Functionalization of the carboxylic acid group via hydrolysis of ester precursors under basic conditions (e.g., NaOH/EtOH) .
Key Considerations : Optimize reaction temperature (80–120°C) and solvent polarity (DMF or toluene) to enhance yield and purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Core methods include:
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹ for C-H stretching) .
- NMR Analysis :
- ¹H NMR : Thienyl protons resonate at δ 6.8–7.5 ppm, while isopropyl groups show split signals near δ 1.2–1.5 ppm .
- ¹³C NMR : Carboxylic acid carbons appear at ~170 ppm, and pyridine carbons at 120–150 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns to validate structural integrity .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Investigated as a kinase inhibitor or antimicrobial agent due to its heterocyclic framework .
- Materials Science : Explored for optoelectronic properties via π-conjugation between thienyl and pyridine moieties .
Experimental Design : Use in vitro assays (e.g., enzyme inhibition) or DFT calculations to correlate structure with activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
- Scenario : Discrepancies in NMR peak splitting or unexpected IR absorptions.
- Solution :
- Cross-validate with 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations .
- Perform X-ray crystallography to confirm solid-state structure, especially for regiochemical ambiguities .
- Compare experimental data with computational predictions (e.g., Gaussian-based IR/NMR simulations) .
Q. What strategies optimize the yield of the cyclization step in synthesis?
- Challenge : Low yields due to competing side reactions (e.g., ring-opening).
- Approach :
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Screen catalysts (e.g., ZnCl₂ vs. Pd(OAc)₂) and solvents (polar aprotic vs. non-polar) to favor cyclization over polymerization .
- Monitor reaction progress via TLC/HPLC to isolate intermediates before side reactions dominate .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Perform docking studies (AutoDock, Schrödinger) to predict binding affinity with target proteins (e.g., EGFR kinase).
- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on thienyl) with activity .
- Validate predictions with synthetic derivatives and in vitro testing .
Q. What are the challenges in analyzing stability under physiological conditions?
- Key Issues : Hydrolysis of the isoxazole ring or decarboxylation at neutral/basic pH.
- Protocol :
- Conduct accelerated stability studies (pH 7.4 buffer, 37°C) with LC-MS monitoring.
- Identify degradation products (e.g., open-chain intermediates) and modify substituents (e.g., methyl groups) to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
